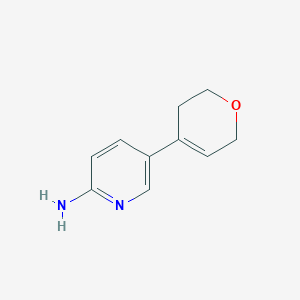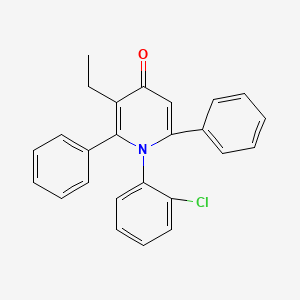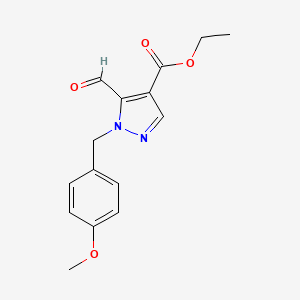![molecular formula C10H16O4 B8600850 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde](/img/structure/B8600850.png)
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-hydroxy-1,4-dioxaspiro[45]decan-8-yl)acetaldehyde is a chemical compound characterized by its unique spiro structure, which includes a 1,4-dioxa-spiro[45]decane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde typically involves the formation of the spiro ring system followed by the introduction of the acetaldehyde group. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spiro ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol.
科学研究应用
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The spiro structure may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the ring size and functional groups.
1,3-Dioxane derivatives: These compounds share the 1,3-dioxane ring but lack the spiro configuration.
1,3-Dithiane derivatives: These compounds contain sulfur atoms in the ring, offering different chemical properties.
Uniqueness
2-(8-hydroxy-1,4-dioxaspiro[45]decan-8-yl)acetaldehyde is unique due to its specific spiro structure and the presence of both hydroxyl and aldehyde functional groups
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O4/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h6,12H,1-5,7-8H2 |
InChI 键 |
GMEXMBUHDACGAM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CC=O)O)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)

![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![1-(Benzo[d][1,3]dioxol-5-yl)cyclohexanecarbaldehyde](/img/structure/B8600820.png)

![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)
![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)



